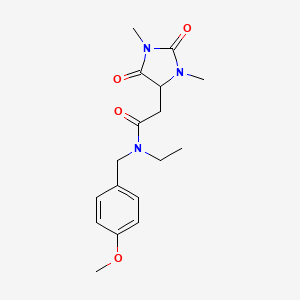![molecular formula C14H19N5O B4531547 4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-6-methoxypyrimidine](/img/structure/B4531547.png)
4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-6-methoxypyrimidine
Vue d'ensemble
Description
4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-6-methoxypyrimidine is a useful research compound. Its molecular formula is C14H19N5O and its molecular weight is 273.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.15896025 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ion-Selective Electrode Development
One notable application involves the development of ion-selective electrodes for pharmaceutical analysis. For instance, the preparation of a ketoconazole ion-selective electrode exemplifies the utility of imidazole derivatives in analytical chemistry. Ketoconazole, which shares a structural motif with the compound , has been analyzed using various chromatographic and spectroscopic methods due to its broad-spectrum antifungal activity. The development of such electrodes is crucial for determining the concentration of ketoconazole in biological fluids and pharmaceutical preparations, highlighting the potential of using similar structures for analytical purposes (Shamsipur & Jalali, 2000).
Structural and Molecular Analysis
Another research area focuses on the structural and molecular analysis of related compounds. For example, the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate were reported, which was obtained as a side product during the synthesis of an antitubercular agent. This study provides insights into the structural characteristics of such compounds, which can be foundational for understanding their biological activities and chemical properties (Richter et al., 2023).
Drug Development for Osteoporosis
In the domain of therapeutic applications, research on nonpeptide alphavbeta3 antagonists has identified compounds with significant in vitro profiles and pharmacokinetics favorable for clinical development in the prevention and treatment of osteoporosis. This research exemplifies how modifications of the pyrimidine core structure can lead to potential therapeutic agents, underscoring the versatility of pyrimidine derivatives in drug discovery (Hutchinson et al., 2003).
Antihypertensive Agents
Further, derivatives such as "4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine" have been studied for their role in treating hypertension. This particular molecule acts as a potential I1 imidazoline receptor agonist, showcasing the clinical relevance of such structures in cardiovascular disease management. The combined use of experimental and theoretical techniques in this research offers a comprehensive approach to understanding the molecular basis of the compound's activity (Aayisha et al., 2019).
Antimicrobial Activity
Lastly, the synthesis and evaluation of novel Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles for antitubercular activity represent another critical application area. Such studies demonstrate the potential of pyrimidine and imidazole derivatives as antitubercular agents, contributing to the development of new treatments for tuberculosis (Badiger & Khazi, 2013).
Propriétés
IUPAC Name |
4-[3-(imidazol-1-ylmethyl)piperidin-1-yl]-6-methoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-20-14-7-13(16-10-17-14)19-5-2-3-12(9-19)8-18-6-4-15-11-18/h4,6-7,10-12H,2-3,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHJTSIMLUJRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCCC(C2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-{[1-(3-thienylacetyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B4531471.png)
![2-[1-[(6-Methylpyridin-2-yl)methyl]-4-(2-phenylethyl)piperazin-2-yl]ethanol](/img/structure/B4531478.png)
![2-methyl-8-(5-propylpyrimidin-4-yl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4531490.png)
![4-methyl-4-(phenoxymethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B4531498.png)
![2-[4-(1-Benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol](/img/structure/B4531505.png)
![1-(2-furyl)-2-oxo-2-[3-[4-(trifluoromethyl)phenyl]-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]ethanone](/img/structure/B4531517.png)
![1-[1-({1-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B4531526.png)
![N-[2-(allyloxy)benzyl]-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B4531534.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B4531542.png)


![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B4531567.png)
![1-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B4531574.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(5-methyl-1-propylpyrazol-4-yl)pyrimidin-2-amine](/img/structure/B4531576.png)
